
2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine: is a chemical compound with the molecular formula C14H21BrN2O2 . It is a derivative of pyridine, substituted with a bromine atom at the 2-position and a piperidine ring at the 5-position, which is protected by a tert-butoxycarbonyl (Boc) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:
Bromination: Pyridine is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Introduction: The brominated pyridine is then reacted with 4-piperidone, followed by protection of the piperidine nitrogen with a Boc group. This step may involve the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts for cross-coupling reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.
Deprotection Reactions: The major product is 2-Bromo-5-(piperidin-4-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates targeting various biological pathways. It may be used in the development of inhibitors for specific enzymes or receptors .
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate for the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine depends on its specific application. In drug development, it may act by binding to and inhibiting specific enzymes or receptors. The bromine atom and the piperidine ring can interact with the target protein, affecting its function. The Boc group serves as a protecting group during synthesis and is typically removed before the compound exerts its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-iodopyridine: Similar in structure but with an iodine atom instead of a piperidine ring.
2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a piperidine ring.
2-Bromo-5-(N-Boc-piperidin-4-yl)imidazole: Similar in structure but with an imidazole ring instead of a pyridine ring.
Uniqueness: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a Boc-protected piperidine ring.
Eigenschaften
Molekularformel |
C15H21BrN2O2 |
|---|---|
Molekulargewicht |
341.24 g/mol |
IUPAC-Name |
tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
ORGICPGVZBQBDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


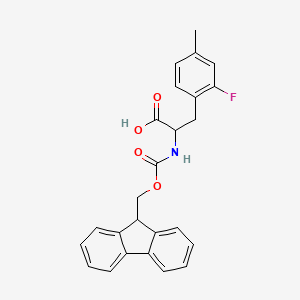
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
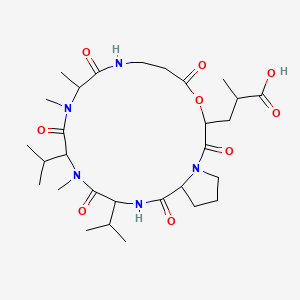
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
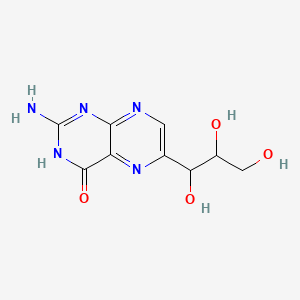
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
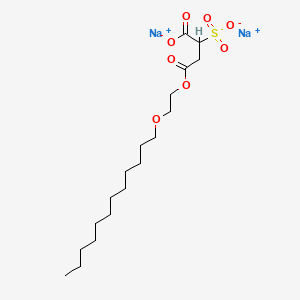
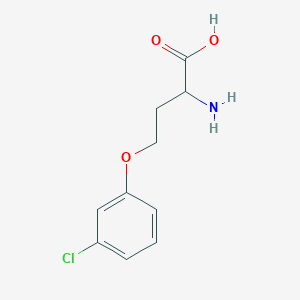
![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
